molecular formula C27H24FN3O3S B2472352 3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-29-1

3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2472352
CAS No.: 670271-29-1
M. Wt: 489.57
InChI Key: UMXXYFBHPBUPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a high-purity synthetic compound offered for research and development purposes. This complex molecule features a thienoquinoline core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structure is further functionalized with a 4-fluorophenyl carboxamide group, a 4-methoxyphenyl substituent, and an amino group, making it a valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this compound in various exploratory studies, including the synthesis of novel heterocyclic compounds, the investigation of structure-activity relationships (SAR), and as a key building block in developing potential pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. CAS Number: To be confirmed. Please verify with the current product specification sheet. Molecular Formula: C29H27FN4O3S Molecular Weight: 530.62 g/mol Purity: ≥95% (HPLC)

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-27(2)12-18-21(19(32)13-27)20(14-4-10-17(34-3)11-5-14)22-23(29)24(35-26(22)31-18)25(33)30-16-8-6-15(28)7-9-16/h4-11H,12-13,29H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXYFBHPBUPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C22H22FN3O3S\text{C}_{22}\text{H}_{22}\text{F}\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity and interaction with cellular membranes, which may facilitate its uptake and efficacy in biological systems.

Anticancer Activity

Research indicates that compounds similar to thienoquinolines exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under review has been evaluated against breast cancer MCF-7 cells and demonstrated notable cytotoxicity (IC50 values in the low micromolar range) .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several key enzymes involved in disease processes:

  • Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
  • Cyclooxygenases : It exhibits inhibitory activity against COX-2, suggesting potential anti-inflammatory properties .
  • Lipoxygenases : The compound's interaction with lipoxygenases indicates a possible role in modulating inflammatory pathways .

In Vitro Studies

A study conducted on a series of thienoquinoline derivatives demonstrated that modifications at the phenyl rings significantly influenced their biological activity. The presence of electron-withdrawing groups like fluorine enhanced enzyme inhibition compared to their non-fluorinated counterparts. The compound's structure was optimized to maximize interactions with target enzymes through molecular docking studies .

Cytotoxicity Evaluation

In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects. The mechanism of action appears to involve the induction of oxidative stress within cancer cells leading to apoptosis .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
CytotoxicityMCF-7 (Breast Cancer)10.4
AChE InhibitionAcetylcholinesterase19.2
BChE InhibitionButyrylcholinesterase13.2
COX-2 InhibitionCyclooxygenase-2Moderate
LOX InhibitionLipoxygenase-15Moderate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 4-(4-methoxyphenyl), 7,7-dimethyl, 4-FPh C₂₈H₂₅FN₃O₃S 508.58 g/mol Balanced lipophilicity (methoxy) and metabolic stability (fluorine)
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide None at C4, no 7,7-dimethyl C₁₈H₁₆FN₃OS 341.40 g/mol Simpler structure; lower steric hindrance and lipophilicity
3-Amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-phenoxyphenyl C₂₅H₂₁N₃O₂S 435.52 g/mol Phenoxy group increases bulkiness and π-π interactions
3-Amino-6-ethyl-N-(4-methoxy-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 6-ethyl, 4-methoxy-2-methylphenyl C₂₂H₂₅N₃O₂S 403.52 g/mol Ethyl group enhances hydrophobicity; methoxy-methylphenyl alters electronics
3-Amino-N-(p-tolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-CF₃, p-tolyl C₂₀H₁₈F₃N₃OS 405.40 g/mol CF₃ group increases electron-withdrawing effects and metabolic resistance

Key Differences and Implications

7,7-Dimethyl groups reduce conformational flexibility, possibly increasing target selectivity . Fluorophenyl vs. Phenoxyphenyl: Fluorine’s electronegativity improves metabolic stability compared to the larger, more lipophilic phenoxy group in .

Electronic Properties :

  • The trifluoromethyl group in is strongly electron-withdrawing, which may alter binding affinity compared to the electron-donating methoxy group in the target compound.

Q & A

Basic Research Questions

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology :

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data collected using synchrotron radiation or lab-based diffractometers (e.g., Bruker D8) can resolve bond lengths, angles, and stereochemistry. Refinement via SHELXL (part of the SHELX suite) is commonly employed for small-molecule crystallography .
  • Nuclear Magnetic Resonance (NMR) : 1D 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC, HMBC) identify functional groups and substituent connectivity. For example, the methoxyphenyl group’s singlet at ~3.8 ppm in 1H^1H-NMR and aromatic splitting patterns validate substitution positions .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What are the common synthetic routes for this compound?

  • Methodology :

  • Multi-step condensation : A typical route involves:

Chalcone formation : Condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with ketones under acidic (p-toluenesulfonic acid) or basic catalysis .

Cyclization : Thermal or microwave-assisted cyclization to form the thienoquinoline core.

Amide coupling : Carboxamide formation via EDCI/HOBt-mediated coupling of intermediates with 4-fluorophenylamine .

  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied using Design of Experiments (DoE) to maximize yield (>70%) and purity (>95% by HPLC) .

Q. What physicochemical properties are critical for solubility and bioavailability studies?

  • Methodology :

  • LogP determination : Shake-flask or HPLC-based methods quantify partition coefficients (logP) to assess hydrophobicity. Predicted logP >3 suggests poor aqueous solubility, necessitating formulation strategies (e.g., PEGylation) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic stability.
  • Solubility screening : Equilibrium solubility is measured in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF) to guide in vivo dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified fluorophenyl/methoxyphenyl groups (e.g., -Cl, -CF3_3) and test against target enzymes (e.g., kinase assays) .
  • 3D-QSAR modeling : CoMFA/CoMSIA models correlate steric/electronic features with activity (e.g., IC50_{50}) using software like Schrödinger or MOE .
  • Crystallographic docking : Resolve ligand-target complexes (e.g., via PDB deposition) to identify critical hydrogen bonds or π-π interactions .

Q. How should contradictory data in pharmacological studies (e.g., conflicting IC50_{50} values) be resolved?

  • Methodology :

  • Orthogonal assays : Validate results using independent techniques (e.g., SPR for binding affinity vs. cell-based cytotoxicity assays) .
  • Meta-analysis : Pool data from replicate experiments (n ≥ 3) and apply statistical tools (ANOVA, Grubbs’ test) to identify outliers.
  • Proteomic profiling : Use phosphoproteomics or transcriptomics to confirm on-target effects and rule off-target mechanisms .

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodology :

  • In silico ADMET : Tools like ADMET Predictor or SwissADME simulate cytochrome P450 metabolism, plasma protein binding, and hERG inhibition risks .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.